molecular formula C26H30N4O7 B2495831 methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate CAS No. 1351586-63-4

methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate

Cat. No. B2495831
CAS RN: 1351586-63-4
M. Wt: 510.547
InChI Key: CCXXJRDVOMDVAF-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate is a useful research compound. Its molecular formula is C26H30N4O7 and its molecular weight is 510.547. The purity is usually 95%.
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Scientific Research Applications

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

A potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2, was developed through molecular design incorporating a piperazine unit. This modification led to enhanced aqueous solubility and improved oral absorption, positioning it as a promising candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Palladium-Catalyzed CH Functionalization

The compound has been referenced in the context of palladium-catalyzed CH functionalization, highlighting its role in complex organic synthesis processes. This methodological approach underscores its utility in medicinal chemistry synthesis, particularly as a Serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014).

Antibacterial Activity

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to high antibacterial activity. This research underscores the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Electrocatalytic Applications

An imidazole derivative was synthesized and used as a bifunctional electrocatalyst for the oxidation of ascorbic acid and adrenaline. This derivative demonstrates the compound's utility in analytical and bioanalytical chemistry, particularly for the simultaneous determination of pharmaceutical compounds (Nasirizadeh et al., 2013).

Novel Synthesis Routes

A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives was synthesized, highlighting the compound's role in the development of new chemical entities with potential biological activities. This research emphasizes its importance in drug discovery and development (Goli-Garmroodi et al., 2015).

properties

IUPAC Name

methyl 4-[[2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3.C2H2O4/c1-17-25-21-5-3-4-6-22(21)28(17)15-18-11-13-27(14-12-18)16-23(29)26-20-9-7-19(8-10-20)24(30)31-2;3-1(4)2(5)6/h3-10,18H,11-16H2,1-2H3,(H,26,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXXJRDVOMDVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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